molecular formula C15H11Cl2N3O2S B11617907 3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11617907
M. Wt: 368.2 g/mol
InChI Key: LFBHXTHXJDTWKB-GIJQJNRQSA-N
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Description

2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features both benzaldehyde and benzisothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation of 2,4-dichlorobenzaldehyde with a hydrazone derivative of benzisothiazole. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 70-80°C)
  • Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzaldehyde derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity.

    Benzisothiazole derivatives: Compounds with the benzisothiazole moiety, known for their diverse biological activities.

Uniqueness

2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is unique due to its combination of benzaldehyde and benzisothiazole moieties, which may confer distinct chemical and biological properties compared to simpler compounds.

Properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H11Cl2N3O2S/c1-20(18-9-10-6-7-11(16)8-13(10)17)15-12-4-2-3-5-14(12)23(21,22)19-15/h2-9H,1H3/b18-9+

InChI Key

LFBHXTHXJDTWKB-GIJQJNRQSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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